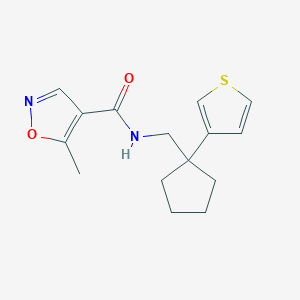

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-13(8-17-19-11)14(18)16-10-15(5-2-3-6-15)12-4-7-20-9-12/h4,7-9H,2-3,5-6,10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZRXUUQFPMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2(CCCC2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated precursor.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic reaction, where a cyclopentyl halide reacts with a suitable nucleophile.

Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted thiophenes and isoxazoles.

Scientific Research Applications

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Isoxazole Carboxamides

Key Findings from Comparative Analysis :

Substituent Effects on Bioactivity: The trifluoromethylphenyl group in leflunomide confers strong enzyme (DHODH) inhibition via hydrophobic interactions . In contrast, the thiophen-3-yl group in the target compound may favor interactions with sulfur-binding receptors or enzymes, though this remains speculative. Thiazol-2-yl analogs exhibit antimicrobial activity, suggesting that heterocyclic substituents at the carboxamide position enhance target specificity .

Impurity-F (with an ortho-trifluoromethylphenyl group) shows higher polarity than leflunomide due to steric effects, impacting pharmacokinetics .

Synthetic Accessibility :

- Isoxazole carboxamides are typically synthesized via condensation of isoxazole-4-carbonyl chloride with amines . The cyclopentylmethyl-thiophene substituent in the target compound may require multi-step synthesis, including cyclopentane ring formation and thiophene coupling.

Spectroscopic and Crystallographic Insights :

- 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide crystallizes in a monoclinic system with hydrogen-bonded dimers, suggesting stable solid-state interactions .

- FT-IR studies of 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (leflunomide) reveal characteristic C=O stretching at ~1680 cm⁻¹ and N-H bending at ~1540 cm⁻¹, consistent with carboxamide functionality .

Notes

Research Gaps: No direct pharmacological data exist for the compound in the provided evidence. Further studies on DHODH inhibition or cytotoxicity are warranted.

Quality Control: Impurity profiling (e.g., as in teriflunomide synthesis ) is critical for ensuring the purity of such compounds in pharmaceutical applications.

Biological Activity

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C₁₅H₁₈N₂O₂S

- Molecular Weight: 290.4 g/mol

- CAS Number: 1428373-41-4

The compound features an isoxazole ring, a thiophene ring, and a cyclopentyl group, which contribute to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring: Achieved through cyclization involving a β-keto ester and hydroxylamine under acidic conditions.

- Introduction of the Thiophene Ring: Utilizes a Suzuki-Miyaura coupling reaction with thiophene boronic acid.

- Attachment of the Cyclopentyl Group: Conducted via a Grignard reaction or similar organometallic reactions.

Biological Activity

This compound exhibits several noteworthy biological activities:

Anti-inflammatory Activity

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. By modulating these pathways, it can potentially reduce inflammation, making it a candidate for anti-inflammatory drug development.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects, showing promising activity against various bacterial strains. This suggests potential applications in treating infections.

Anticancer Potential

Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells, which could be beneficial for cancer therapy.

The mechanism of action involves interaction with specific molecular targets within cells. It may bind to enzymes or receptors, thereby modulating their activities and leading to downstream biological effects. For instance, the inhibition of inflammatory enzymes can lead to decreased production of pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the isoxazole core and subsequent coupling with the thiophene-cyclopentylmethyl moiety. Key steps include:

- Isoxazole formation : Cyclocondensation of β-diketones with hydroxylamine under acidic conditions .

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the isoxazole-4-carboxylic acid to the cyclopentylmethylamine derivative .

- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 20–30% yield improvement) by promoting efficient mixing and reducing side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR spectroscopy : Confirm regiochemistry of the isoxazole and thiophene substituents (e.g., ¹H NMR for methyl groups at δ 2.3–2.5 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉N₂O₂S: 345.12) .

- X-ray crystallography : Resolve 3D conformation, including dihedral angles between the isoxazole and cyclopentyl groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste disposal : Neutralize residues with aqueous sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodology :

- Core modifications : Replace the thiophene-3-yl group with thiophene-2-yl (as in ) to assess changes in π-π stacking with target proteins .

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on the cyclopentyl ring to evaluate impact on solubility and binding affinity .

- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) across analogs to identify critical functional groups .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinase domains). Prioritize docking scores ≤ -8.0 kcal/mol for further study .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

- Methodology :

- Yield discrepancies : Re-evaluate solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst loading (e.g., 10 mol% Pd vs. 5 mol%) to identify reproducibility issues .

- Biological variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester at the carboxamide) to enhance intestinal absorption .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to prolong circulation time .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodology :

- Chiral resolution : Separate enantiomers via HPLC using a CHIRALPAK® AD-H column and compare their IC₅₀ values in target assays .

- X-ray analysis : Correlate absolute configuration (R/S) with binding modes observed in crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.